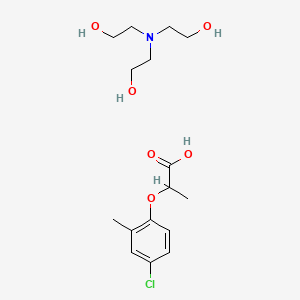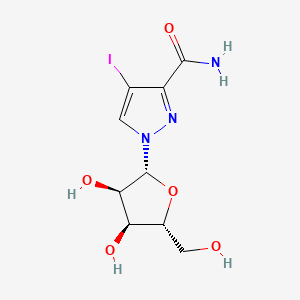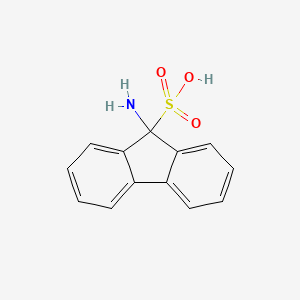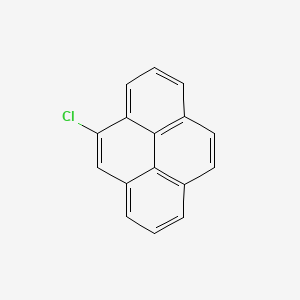
4-Chloropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrene is a monochlorinated derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The molecular formula of this compound is C16H9Cl, and it has a molecular weight of approximately 236.696 Da
Vorbereitungsmethoden
The synthesis of 4-Chloropyrene typically involves the chlorination of pyrene. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve efficient chlorination.
Analyse Chemischer Reaktionen
4-Chloropyrene undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: This compound can be oxidized to form various oxidation products. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield hydroxypyrene derivatives, while oxidation can produce pyrenequinones .
Wissenschaftliche Forschungsanwendungen
4-Chloropyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it valuable for studying aromatic substitution reactions and other chemical processes.
Biology: Research on this compound includes its interactions with biological systems, particularly its potential effects on cellular processes and its use as a fluorescent probe.
Medicine: While not widely used in medicine, studies have explored its potential as a diagnostic tool due to its fluorescent properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-Chloropyrene involves its interaction with molecular targets through its aromatic structure. The chlorine atom at the 4-position can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, particularly those involving electron transfer and aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
4-Chloropyrene can be compared with other monochlorinated pyrene derivatives, such as 1-Chloropyrene and 2-Chloropyrene. The relative stability of these compounds is in the order: 1-Chloropyrene > this compound > 2-Chloropyrene . This stability is influenced by the position of the chlorine atom on the pyrene ring, which affects the compound’s electronic properties and reactivity.
Similar compounds include:
1-Chloropyrene: More stable than this compound, often used in similar applications.
2-Chloropyrene: Less stable, with different reactivity patterns.
Other Chlorinated Pyrenes: These compounds vary in their chemical properties and applications based on the number and position of chlorine atoms.
Eigenschaften
CAS-Nummer |
73765-17-0 |
|---|---|
Molekularformel |
C16H9Cl |
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
4-chloropyrene |
InChI |
InChI=1S/C16H9Cl/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H |
InChI-Schlüssel |
DBJDWEXAPDIHCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


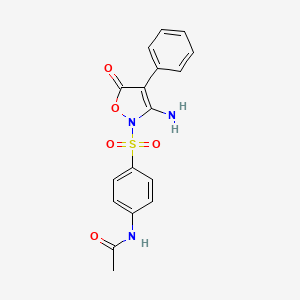



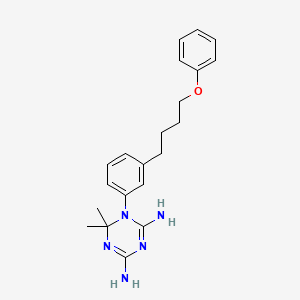
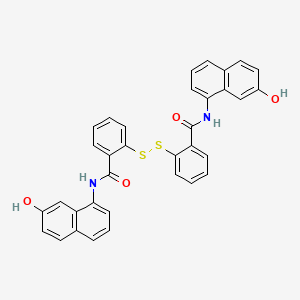
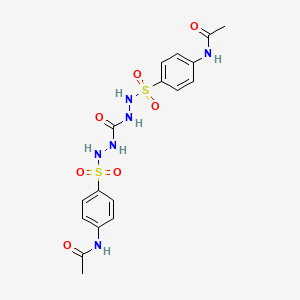
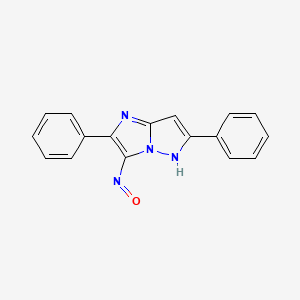
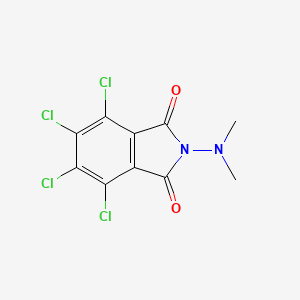
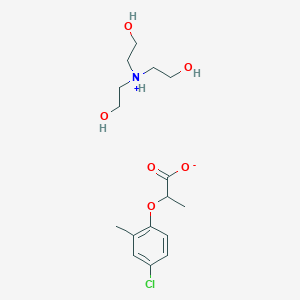
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
